Ethyl 1-((2-benzamidoethyl)sulfonyl)piperidine-4-carboxylate

Description

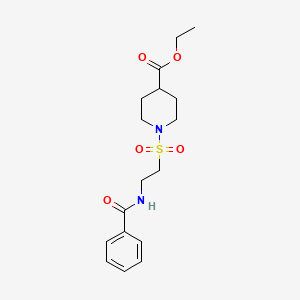

Ethyl 1-((2-benzamidoethyl)sulfonyl)piperidine-4-carboxylate is a piperidine derivative featuring a sulfonamide group at the nitrogen position of the piperidine ring. The sulfonamide moiety is further substituted with a 2-benzamidoethyl chain, distinguishing it from simpler aryl or alkyl sulfonates. The compound’s structure combines a piperidine-4-carboxylate ester core with a sulfonyl-linked benzamide group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-2-24-17(21)15-8-11-19(12-9-15)25(22,23)13-10-18-16(20)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRVGPISIAIDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 1-((2-benzamidoethyl)sulfonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.

Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions.

Attachment of the Benzamidoethylsulfonyl Group: This step involves the reaction of the piperidine derivative with benzamidoethylsulfonyl chloride under controlled conditions.

Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Ethyl 1-((2-benzamidoethyl)sulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

Ethyl 1-((2-benzamidoethyl)sulfonyl)piperidine-4-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-((2-benzamidoethyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways .

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Yields for sulfonamide derivatives range from 78% to 83%, indicating efficient sulfonylation strategies (e.g., SuFEx activation in or nucleophilic substitution in ).

- Physicochemical Properties : Predicted properties like density (1.322 g/cm³ for ) and boiling points (444.5°C for ) suggest these compounds are thermally stable, with moderate solubility in organic solvents.

Biological Activity

Ethyl 1-((2-benzamidoethyl)sulfonyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, a benzamido group, and an ethyl ester functional group. Its molecular formula is . The presence of these functional groups suggests potential interactions with various biological targets, which can influence its pharmacological profile.

The precise mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structural motifs often interact with specific enzymes or receptors, leading to diverse biological effects. For instance, the sulfonamide group may enhance binding affinity to target proteins involved in inflammatory pathways or cancer cell proliferation.

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties. This is supported by structural analogs that have shown efficacy against various cancer cell lines. The compound's ability to inhibit key signaling pathways involved in tumor growth is hypothesized based on its structural similarities to known anticancer agents.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar compounds have been reported to inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity. Key structural features influencing its activity include:

| Structural Feature | Effect on Activity |

|---|---|

| Piperidine ring | Enhances receptor binding |

| Benzamido group | Increases selectivity for target enzymes |

| Sulfonamide moiety | Potentially enhances solubility and bioavailability |

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibition of cancer cell proliferation. For example, compounds with similar piperidine structures showed IC50 values in the low micromolar range against various cancer cell lines.

- Animal Models : Animal studies have indicated that the compound may reduce tumor growth when administered in controlled doses. These findings suggest that further investigation into dosage optimization and long-term effects is warranted.

- Comparative Analysis : A comparative analysis with structurally related compounds revealed that this compound has a unique profile that may allow it to target multiple pathways simultaneously, potentially leading to enhanced therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.